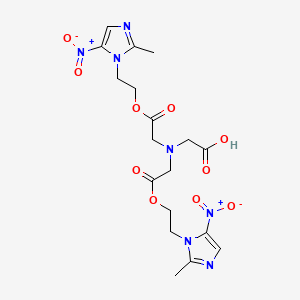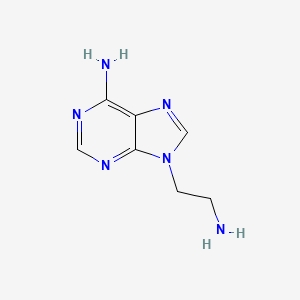
9H-Purine-9-ethanamine, 6-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 9H-Purine-9-ethanamine, 6-amino-, has been explored in various studies to enhance their potential as anticancer agents. In one study, the synthesis involved the condensation of 9-amino-6-(methylthio)-9H-purine with carbonyl compounds, followed by hydride reduction to yield compounds with different substituents, such as 2-pyrrolylmethyl and trihydroxybutyl derivatives . Another approach included the catalytic hydrogenation of 6-cyanomethylenepurine derivatives, which were obtained by substituting 6-chloropurine derivatives with α-cyanoacetamide and ethyl cyanoacetate, leading to the formation of α-(aminomethylene)-9H-purine-6-acetamide and its ethyl ester . These methods demonstrate the versatility in synthesizing various derivatives of 9H-Purine-9-ethanamine, 6-amino-, which can be further modified to investigate their biological activities.
Molecular Structure Analysis
The molecular structure of 9H-Purine-9-ethanamine, 6-amino-, and its derivatives is characterized by the presence of a purine ring, which is a crucial component for biological activity. The modifications at the 9-position of the purine ring, such as the introduction of substituted amino groups, are significant as they can influence the interaction of these compounds with enzymatic sites . The structural variations, including the addition of alkyl, aryl, and other functional groups, are designed to target specific enzymatic functions and potentially improve the anticancer properties of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 9H-Purine-9-ethanamine, 6-amino- derivatives include condensation, hydride reduction, alkylation, cyclization, and substitution reactions . For instance, the alkylation of the 9-acetyl derivative of 9-amino-6-(methylthio)-9H-purine with 4-chlorobutyl acetate followed by saponification yielded a 4-hydroxybutyl derivative . Additionally, the substitution of α-(aminomethylene)-9-(tetrahydrofuran)-9H-purine-6-acetamide with amines led to the formation of N-alkyl- and N-arylamines, which could be further treated with acid to yield N-substituted α-(aminomethylene)-9H-purine-6-acetamides . These reactions are critical for the generation of a diverse array of compounds for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 9H-Purine-9-ethanamine, 6-amino-, derivatives are influenced by the substituents attached to the purine core. Although the specific physical properties such as melting points, solubility, and stability are not detailed in the provided data, the chemical properties can be inferred based on the functional groups present. For example, the presence of hydroxybutyl and pyrrolidinyl groups suggests potential differences in polarity, hydrophilicity, and reactivity compared to the parent compound . The introduction of aminomethylene groups can also affect the acidity and basicity of the molecule, which may influence its interaction with biological targets . These properties are essential for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Facile Synthesis Approaches: A high-yielding synthesis method for 6-cyano-9-substituted-9H-purines was developed, showcasing a one-step process with triethyl orthoformate or triethyl orthopropionate, leading to various derivatives (Al‐Azmi et al., 2001).
- Diverse Synthetic Routes: Multiple pathways to synthesize 9-(2-fluorobenzyl)-6-methylamino-9H-purine were reported, including methods like methylamination, alkylation, and Dimroth rearrangement, highlighting the versatility in synthesizing such compounds (Kelley & McLean, 1986).
Biological Applications and Studies
- Exploring Anticancer Potential: Synthesis of various 9-(substituted amino)-6-(methylthio)-9H-purines was undertaken to investigate their potential anticancer activity, focusing on reversible or irreversible enzymatic binding (Temple et al., 1975).
- Cobalt(III) Complexes Study: Research into cobalt(III) complexes with purine-6-thione derivatives provided insights into coordination chemistry and potential applications in material science or biochemistry (Yamanari et al., 1996).
- Purine Derivatives for Plant Growth Regulation: A study synthesized various purine derivatives, exploring their potential as plant-growth regulators, indicating applications in agriculture and horticulture (El-Bayouki et al., 2013).
- Antibacterial Evaluation: Investigation into 1,2,4-Triazole compounds containing purine moiety revealed potential antibacterial properties, suggesting applications in developing new antimicrobial agents (Govori, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
9-(2-aminoethyl)purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2,8H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGYBDUMTIQRLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193300 |
Source


|
| Record name | 9H-Purine-9-ethanamine, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Purine-9-ethanamine, 6-amino- | |
CAS RN |
40293-19-4 |
Source


|
| Record name | 9H-Purine-9-ethanamine, 6-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040293194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine-9-ethanamine, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

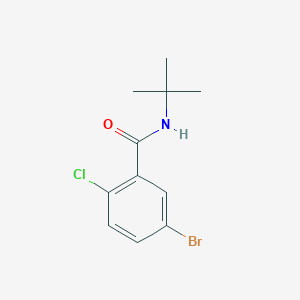
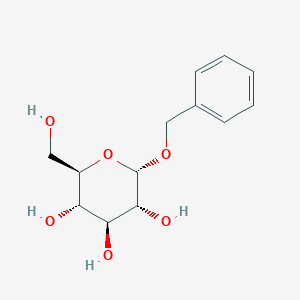

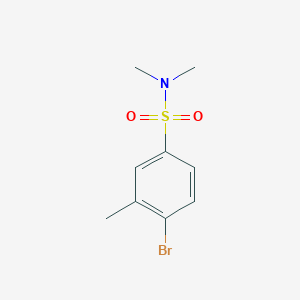
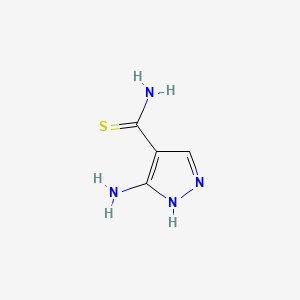
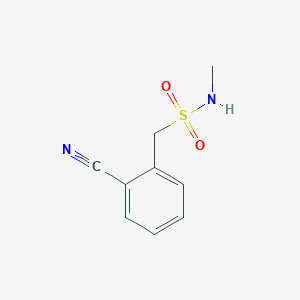

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)
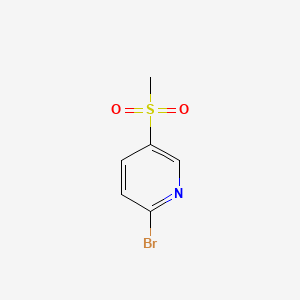

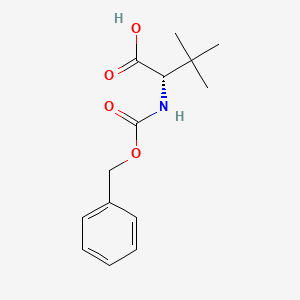
![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)
![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)
